5-Bromo-3,6-dimethyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,6-dimethylbenzofuran is a heterocyclic compound with the molecular formula C10H9BrO. It is a derivative of benzofuran, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 3- and 6-positions of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,6-dimethylbenzofuran can be achieved through several methods. One common approach involves the bromination of 3,6-dimethylbenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the 5-position .
Another method involves the cyclization of appropriate precursors. For example, starting from 2,5-dibromo-3,6-dimethylphenol, cyclization can be induced using a base such as sodium hydride in a suitable solvent like dimethyl sulfoxide (DMSO) to form the desired benzofuran derivative .
Industrial Production Methods
Industrial production of 5-bromo-3,6-dimethylbenzofuran may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,6-dimethylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) in ethanol or copper powder in quinoline are commonly used.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-3,6-dimethylbenzofuran, while oxidation with potassium permanganate can produce 5-bromo-3,6-dimethylbenzofuran-2-carboxylic acid .
Scientific Research Applications
5-Bromo-3,6-dimethylbenzofuran has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Synthesis: As a versatile intermediate, it is used in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 5-bromo-3,6-dimethylbenzofuran depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by occupying the active site or interacting with key residues, leading to a decrease in enzyme function .
In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a component of electronic devices. The presence of the bromine atom and methyl groups can influence the compound’s electronic distribution and reactivity .
Comparison with Similar Compounds
5-Bromo-3,6-dimethylbenzofuran can be compared with other benzofuran derivatives, such as:
5-Bromo-2,3-dimethylbenzofuran: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,6-Dimethylbenzofuran: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Chloro-3,6-dimethylbenzofuran:
The uniqueness of 5-bromo-3,6-dimethylbenzofuran lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular applications in medicinal chemistry and materials science .
Properties
CAS No. |
33147-10-3 |
---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
5-bromo-3,6-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5H,1-2H3 |
InChI Key |
POBZNMIYMRZYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.